(Z)-1-Chloro-4-(2-nitrovinyl)benzene, also known by its CAS number 706-07-0, is a chemical compound characterized by the presence of a chlorine atom and a nitrovinyl group attached to a benzene ring. It has a molecular formula of and a molecular weight of approximately 183.59 g/mol. This compound typically appears as a light yellow crystalline solid with a melting point ranging from 111 to 113 °C .
The structure features a chlorobenzene moiety linked to a nitrovinyl group, which provides unique reactivity due to the electron-withdrawing nature of both the chlorine and nitro groups. The compound's properties make it an interesting candidate for various
Research indicates that (Z)-1-Chloro-4-(2-nitrovinyl)benzene exhibits significant biological activity, particularly as a cytotoxic agent. It has been evaluated for its potential to inhibit proteasome activity, which is critical in regulating protein degradation and cellular homeostasis. This inhibition can lead to apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .
Additionally, its structure suggests potential interactions with various biological targets due to the presence of both chlorine and nitro groups, which may influence its pharmacokinetic properties.
Several methods have been developed for synthesizing (Z)-1-Chloro-4-(2-nitrovinyl)benzene:
(Z)-1-Chloro-4-(2-nitrovinyl)benzene finds applications in various fields:
Studies on (Z)-1-Chloro-4-(2-nitrovinyl)benzene reveal that it interacts with biological systems primarily through its electrophilic sites. Its ability to form adducts with nucleophiles makes it relevant for understanding its potential toxicity and therapeutic effects. Interaction studies often focus on its metabolic pathways and how it undergoes transformations within biological systems .
Several compounds share structural similarities with (Z)-1-Chloro-4-(2-nitrovinyl)benzene. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 1-Chloro-4-nitrobenzene | Contains a nitro group on benzene | Known for environmental toxicity |
| 4-Chloro-3-nitrotoluene | Methyl group adjacent to chloro and nitro | Used in pesticide formulations |
| 1-Bromo-4-(2-nitrovinyl)benzene | Bromine instead of chlorine | Exhibits different reactivity patterns |
| 1-Methyl-4-(2-nitrovinyl)benzene | Methyl substitution on benzene | Altered solubility and biological activity |
(Z)-1-Chloro-4-(2-nitrovinyl)benzene stands out due to its specific combination of chlorine and nitro functionalities, which enhance its reactivity and biological activity compared to similar compounds. Its unique structure allows for diverse applications in medicinal chemistry and material science.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (Z)-1-chloro-4-(2-nitrovinyl)benzene, which precisely describes its structure: a benzene ring substituted at the 1-position with a chlorine atom and at the 4-position with a nitrovinyl group in the Z configuration. The stereodescriptor "(Z)" indicates that the higher-priority nitro group (-NO₂) and the benzene ring are on the same side of the double bond in the vinyl group.
The molecular formula is C₈H₆ClNO₂, with a molecular weight of 183.59 g/mol. The SMILES notation O=N+[O-] explicitly defines the Z-configuration of the nitrovinyl moiety.
This compound is known by several synonyms, including:
The term "β-nitrostyrene" reflects the position of the nitro group relative to the benzene ring in styrene derivatives. Industrial patents often use the abbreviation "PNCB" (para-nitrochlorobenzene) for structurally related compounds, though this is not applicable here.
The crystallographic analysis of (Z)-1-Chloro-4-(2-nitrovinyl)benzene has not been extensively documented in the available literature. While specific single-crystal X-ray diffraction data for this particular geometric isomer remains limited, structural insights can be derived from related nitrovinyl aromatic compounds and the general principles governing the solid-state organization of chlorinated nitrovinyl benzenes [1] [2].
The compound exhibits a molecular formula of C₈H₆ClNO₂ with a molecular weight of 183.59 g/mol [4] [5]. The absence of comprehensive crystallographic data represents a significant gap in the structural characterization of this compound, particularly regarding precise bond lengths, bond angles, and intermolecular interactions that would be critical for understanding its solid-state properties and potential polymorphic behavior.
Based on analogous chloronitrobenzene derivatives, the crystal structure would likely be stabilized by π-π stacking interactions between adjacent benzene rings, complemented by dipole-dipole interactions arising from the electron-withdrawing chlorine and nitro substituents [1] [2]. The planar configuration around the nitrovinyl double bond would facilitate efficient molecular packing in the crystalline state.
The stereochemical designation of (Z)-1-Chloro-4-(2-nitrovinyl)benzene follows the Cahn-Ingold-Prelog priority rules, where the Z-configuration (from German "zusammen," meaning together) indicates that the highest priority substituents on each carbon of the nitrovinyl double bond are positioned on the same side of the double bond [4] [6] [7]. This geometric arrangement contrasts with the E-isomer (from German "entgegen," meaning opposite) where these substituents would be on opposite sides.
The restricted rotation about the C=C double bond, characteristic of alkenes, prevents interconversion between the Z and E forms under normal conditions [6] [8]. The nitrovinyl group (-CH=CH-NO₂) introduces significant electron-withdrawing effects that influence both the electronic distribution and the geometric stability of the molecule [9] [7].
In the Z-configuration, the nitro group and the aromatic ring are positioned on the same side of the double bond, creating a more compact molecular geometry that may influence both physical properties and reactivity patterns. The stereochemical configuration affects intermolecular interactions, with the Z-isomer potentially exhibiting different packing arrangements and dipole moments compared to its E-counterpart [6] [7].
Table 1: Molecular Properties and Structural Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₆ClNO₂ | [4] [5] |
| Molecular Weight (g/mol) | 183.59 | [4] [5] |
| IUPAC Name | [(Z)-2-chloro-2-nitroethenyl]benzene | [4] |
| CAS Registry Number | 706-07-0 | [5] |
| InChI Key | BQOIOXRQQPRNCQ-SOFGYWHQSA-N | [4] |
| Stereochemical Configuration | Z-configuration (zusammen) | [4] [6] [7] |
| Molecular Geometry | Planar around double bond | [9] [6] [7] |
The infrared spectrum of (Z)-1-Chloro-4-(2-nitrovinyl)benzene exhibits characteristic absorption bands that reflect the vibrational modes of its constituent functional groups. The nitro group demonstrates the most prominent spectroscopic features, displaying two intense absorption bands corresponding to the asymmetric and symmetric N-O stretching vibrations [10] [11] [12].
The asymmetric nitro stretching vibration appears as a very strong absorption in the region of 1550-1500 cm⁻¹, typically observed around 1527 cm⁻¹ for this compound class [13] [10] [11]. This band represents the antisymmetric stretching of the two N-O bonds and constitutes one of the most diagnostic features in the infrared spectrum. The symmetric nitro stretching vibration manifests as a strong absorption between 1390-1330 cm⁻¹, generally appearing near 1350 cm⁻¹ [10] [11] [12].
The vinyl C=C stretching vibration contributes a medium-intensity absorption around 1610 cm⁻¹, which may overlap with aromatic C=C stretching modes that typically appear as multiple bands between 1610-1450 cm⁻¹ [14] [15]. The aromatic system exhibits characteristic C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region, with the specific pattern indicating para-disubstitution of the benzene ring [15] [12].
The C-Cl stretching vibration appears as a medium-to-strong absorption around 800 cm⁻¹, consistent with aromatic C-Cl bonds [16] [15]. Additionally, the nitro group exhibits a scissors bending vibration of medium intensity around 880 cm⁻¹ [11] [12].
Table 2: Infrared Spectroscopic Data
| Vibrational Mode | Frequency Range (cm⁻¹) | Expected for Compound (cm⁻¹) | Intensity |
|---|---|---|---|
| NO₂ Asymmetric Stretch | 1550-1500 | ~1527 | Very Strong |
| NO₂ Symmetric Stretch | 1390-1330 | ~1350 | Strong |
| C=C Stretch (vinyl) | 1620-1600 | ~1610 | Medium |
| C-Cl Stretch | 800-700 | ~800 | Medium-Strong |
| Aromatic C=C Stretch | 1610-1450 | 1600, 1580, 1500, 1450 | Medium |
| C-H Out-of-plane Bend (aromatic) | 900-700 | 850-750 | Strong |
| NO₂ Scissor Bend | 890-835 | ~880 | Medium |
The nuclear magnetic resonance spectroscopic analysis of (Z)-1-Chloro-4-(2-nitrovinyl)benzene provides detailed information about the electronic environment and connectivity of both carbon and hydrogen atoms within the molecular framework. The ¹H NMR spectrum exhibits distinctive resonances that reflect the influence of electron-withdrawing substituents on chemical shift positions [14] [13] [17].
The vinyl proton in the Z-configuration appears as a characteristic doublet in the range of 7.5-8.0 ppm, with a coupling constant of approximately 13.7 Hz, indicative of the trans-diaxial arrangement across the nitrovinyl double bond [14] [13] [18]. This coupling pattern serves as a diagnostic feature for distinguishing between E and Z geometric isomers, as the coupling constants differ significantly between the two configurations.
The aromatic protons exhibit complex multiplets in the 7.4-7.6 ppm region, with the protons ortho to the chlorine substituent appearing slightly upfield (7.4-7.5 ppm) compared to those meta to chlorine (7.5-7.6 ppm) [13] [17] [19]. The para-disubstitution pattern results in an AABB system for the aromatic protons, though overlapping signals often complicate detailed analysis.
The ¹³C NMR spectrum provides additional structural confirmation, with the vinyl carbons resonating in characteristic regions [17] [19]. The carbon bearing the nitro group appears in the range of 138-142 ppm, while the carbon attached to the aromatic ring resonates around 137-140 ppm. The aromatic carbons exhibit chemical shifts typical of chlorinated aromatic systems, with the C-Cl carbon appearing around 135-138 ppm and the aromatic CH carbons resonating between 128-131 ppm [13] [17].
Table 3: Nuclear Magnetic Resonance Spectroscopic Parameters
| Nucleus/Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| ¹H - Vinyl (Z-configuration) | 7.5-8.0 | Doublet | J = 13.7 |
| ¹H - Aromatic (ortho to Cl) | 7.4-7.5 | Multiplet | Complex |
| ¹H - Aromatic (meta to Cl) | 7.5-7.6 | Multiplet | Complex |
| ¹³C - Vinyl Carbon (C=) | 137-140 | Singlet | N/A |
| ¹³C - Nitro-bearing Carbon | 138-142 | Singlet | N/A |
| ¹³C - Aromatic C-Cl | 135-138 | Singlet | N/A |
| ¹³C - Aromatic CH (ortho) | 128-130 | Singlet | N/A |
| ¹³C - Aromatic CH (meta) | 129-131 | Singlet | N/A |
The mass spectrometric analysis of (Z)-1-Chloro-4-(2-nitrovinyl)benzene reveals characteristic fragmentation pathways that are consistent with the general behavior of nitro aromatic compounds and chlorinated organic molecules. The molecular ion peak [M]⁺ at m/z 183 typically exhibits low intensity (5-15% relative abundance), which is characteristic of nitro compounds where the molecular ion is often weak or absent in aliphatic systems but more observable in aromatic systems [20] [21] [22].
The primary fragmentation pathway involves α-cleavage reactions, with the loss of the nitro group (NO₂, mass 46) being the predominant mode, yielding a base peak region fragment at m/z 137 [M-NO₂]⁺ with relative intensities of 20-35% [20] [21] [22]. Secondary fragmentation includes the loss of nitric oxide (NO, mass 30) to produce the m/z 153 [M-NO]⁺ fragment with moderate intensity (10-25%).
Halogen loss represents another significant fragmentation pathway, with the elimination of chlorine radical producing the m/z 148 [M-Cl]⁺ fragment (15-30% relative intensity) [21] [23]. The chlorobenzene fragment at m/z 111 [C₆H₄Cl]⁺ often appears as one of the more intense peaks (40-60% relative intensity), representing the loss of the entire nitrovinyl substituent.
The phenyl cation, observed as the tropylium ion at m/z 77 [C₆H₅]⁺, typically constitutes the base peak or near-base peak (70-90% relative intensity) due to its exceptional stability in the gas phase [22] [23]. Ring contraction products, such as the C₄H₃⁺ fragment at m/z 51, appear with moderate intensities (25-40%).
Direct loss of nitrogen oxide fragments produces characteristic ions at m/z 46 [NO₂]⁺ and m/z 30 [NO]⁺ with relative intensities of 30-50% and 15-30%, respectively [21] [22]. These fragmentation patterns provide definitive structural confirmation and are diagnostic for the presence of both nitro and chloro substituents.
Table 4: Mass Spectrometric Fragmentation Data
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Pathway | Comments |
|---|---|---|---|
| 183 [M]⁺ | 5-15 | Molecular Ion | Weak, follows nitrogen rule |
| 137 [M-NO₂]⁺ | 20-35 | Loss of NO₂ radical | α-cleavage primary mode |
| 153 [M-NO]⁺ | 10-25 | Loss of NO radical | Secondary fragmentation |
| 148 [M-Cl]⁺ | 15-30 | Loss of Cl radical | Halogen loss common |
| 111 [C₆H₄Cl]⁺ | 40-60 | Chlorobenzene fragment | Base peak region |
| 77 [C₆H₅]⁺ | 70-90 | Phenyl cation (tropylium) | Stable aromatic cation |
| 51 [C₄H₃]⁺ | 25-40 | C₄H₃⁺ fragment | Ring contraction product |
| 46 [NO₂]⁺ | 30-50 | NO₂⁺ ion | Direct nitro loss |
| 30 [NO]⁺ | 15-30 | NO⁺ ion | Nitro decomposition |
The melting point of (Z)-1-Chloro-4-(2-nitrovinyl)benzene has been reported to range from 112-116°C, indicating the compound exists as a crystalline solid at ambient conditions [5]. This relatively moderate melting point reflects the balance between intermolecular forces including van der Waals interactions, dipole-dipole attractions from the polar nitro and chloro substituents, and potential π-π stacking interactions between aromatic rings.
The narrow melting point range suggests good purity and well-defined crystalline structure, though the absence of detailed differential scanning calorimetry studies limits comprehensive understanding of the thermal behavior. The melting point is consistent with similar chlorinated nitrovinyl aromatic compounds, where the electron-withdrawing substituents contribute to increased intermolecular attractions compared to unsubstituted analogs [24] [25].
Phase transition behavior beyond the solid-liquid equilibrium has not been extensively characterized for this specific compound. The boiling point has been calculated to be approximately 299°C at 760 mmHg [5], indicating significant thermal stability of the aromatic nitrovinyl system. The substantial difference between melting and boiling points (approximately 183-187°C) suggests strong intermolecular forces in the liquid phase.
The compound exhibits a density of 1.324 g/cm³ at 20°C [5], which is typical for chlorinated aromatic compounds and reflects the contribution of both the chlorine atom and the nitro group to the overall molecular density. The refractive index has been measured at 1.615 at 20°C [5], indicating significant polarizability consistent with the conjugated aromatic-vinyl system.
Table 5: Thermodynamic Properties
| Property | Value | Conditions/Notes | Reference |
|---|---|---|---|
| Melting Point (°C) | 112-116 | Crystalline solid | [5] |
| Boiling Point (°C) | 299 | At 760 mmHg | [5] |
| Density (g/cm³) | 1.324 | At 20°C | [5] |
| Refractive Index | 1.615 | At 20°C | [5] |
| Flash Point (°C) | 134.6 | Closed cup | [5] |
| Vapor Pressure (mmHg at 25°C) | 0.00218 | Calculated | [5] |
The solubility profile of (Z)-1-Chloro-4-(2-nitrovinyl)benzene reflects the compound's amphiphilic character, combining the polar nature of the nitro group with the hydrophobic aromatic system and the moderately polar chloro substituent. This structural duality results in selective solubility patterns that favor organic solvents over aqueous media [26] [27].
Water solubility is limited (estimated <1 g/L) due to the predominant hydrophobic character of the aromatic system, despite the presence of the polar nitro group [26] [27]. The nitro group, while capable of participating in hydrogen bonding as an acceptor, is insufficient to overcome the hydrophobic contributions of the chlorinated aromatic ring system.
Alcoholic solvents demonstrate moderate solubility, with ethanol showing better dissolution characteristics (estimated 10-50 g/L) than methanol (estimated 5-30 g/L) [27]. This difference likely reflects the better match between the compound's hydrophobic-hydrophilic balance and ethanol's longer alkyl chain.
Ketones, particularly acetone, provide excellent solvation (estimated 50-200 g/L) due to optimal polarity matching and the ability of the carbonyl group to interact favorably with both the nitro group and the aromatic system [26] [27]. Halogenated solvents such as dichloromethane and chloroform exhibit high solubility (estimated 100-300 g/L and 100-250 g/L, respectively) due to favorable interactions between the chlorinated solvent and the chlorinated aromatic substrate.
Diethyl ether demonstrates moderate solubility (estimated 20-80 g/L), reflecting adequate polarity matching despite the lack of strong specific interactions [26] [27]. Non-polar solvents such as hexane show poor solubility (estimated <5 g/L) due to the significant polarity mismatch with the nitro and chloro substituents.
Table 6: Solubility Characteristics in Organic Solvents
| Solvent | Solubility | Estimated Range (g/L) | Basis |
|---|---|---|---|
| Water | Poorly Soluble | <1 | Polar nitro group, limited by aromatic system |
| Ethanol | Soluble | 10-50 | Moderate polarity match |
| Methanol | Soluble | 5-30 | Hydrogen bonding capability |
| Acetone | Highly Soluble | 50-200 | Excellent polarity match |
| Dichloromethane | Highly Soluble | 100-300 | Non-protic, good solvation |
| Diethyl Ether | Moderately Soluble | 20-80 | Moderate polarity |
| Chloroform | Highly Soluble | 100-250 | Chlorinated solvent affinity |
| Hexane | Poorly Soluble | <5 | Polarity mismatch |